Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is an organic compound that belongs to the class of oxazines. It is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 7th position of the benzo[b][1,4]oxazine ring. This compound is a white or off-white solid that can dissolve in water under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the following steps:
Formation of the Oxazine Ring: The initial step involves the formation of the oxazine ring. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and an aldehyde or ketone.
Bromination: The bromine atom is introduced at the 5th position of the oxazine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the oxazine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxazine ring.
Reduction Products: Reduced forms of the oxazine ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the methyl ester group.
7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methyl group at the 2nd position instead of the ester group.
7-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains an additional chlorine atom at the 6th position.
Uniqueness
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEBATCVBDTIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.